![molecular formula C17H18N4O2S B4539487 6-(allylthio)-2-amino-N-(2-methylphenyl)-3,5-pyridinedicarboxamide](/img/structure/B4539487.png)
6-(allylthio)-2-amino-N-(2-methylphenyl)-3,5-pyridinedicarboxamide
Description
Synthesis Analysis
The synthesis of pyridinedicarboxamides and their derivatives, including structures analogous to 6-(allylthio)-2-amino-N-(2-methylphenyl)-3,5-pyridinedicarboxamide, often involves multi-step chemical reactions. These processes may include condensation reactions, Michael addition, and intramolecular cyclization. For instance, tandem synthesis techniques have been employed to create similar compounds, involving Knoevenagel condensation, Michael addition, and further alkylation steps, highlighting the complexity and precision required in synthesizing such chemicals (Dyachenko & Karpov, 2013).
Molecular Structure Analysis
The molecular structure of pyridinedicarboxamide derivatives is characterized by their pyridine core, substituted with various functional groups that significantly impact their physical and chemical properties. X-ray diffraction analysis and NMR spectroscopy are common techniques used to elucidate their structure, confirming the positions and orientations of substituents which are critical for their reactivity and interactions (Dyachenko & Karpov, 2013).
properties
IUPAC Name |
2-amino-3-N-(2-methylphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-8-24-17-12(15(19)22)9-11(14(18)21-17)16(23)20-13-7-5-4-6-10(13)2/h3-7,9H,1,8H2,2H3,(H2,18,21)(H2,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPACTVKVUQEWEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2N)SCC=C)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(allylthio)-2-amino-N-(2-methylphenyl)-3,5-pyridinedicarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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